molecular formula C12H14N2O3 B592337 tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate CAS No. 1337880-58-6

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate

Cat. No.: B592337
CAS No.: 1337880-58-6
M. Wt: 234.255
InChI Key: OKVGGCPRVXBCEZ-UHFFFAOYSA-N
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Description

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate is a chemical compound belonging to the indazole family. Indazoles are heterocyclic aromatic organic compounds that have a wide range of applications in medicinal chemistry due to their biological activities. The tert-butyl group attached to the indazole ring enhances the compound’s stability and solubility, making it a valuable intermediate in organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate typically involves the reaction of 6-hydroxyindazole with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified using standard techniques such as recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance the efficiency and yield of the reaction. The use of automated systems allows for precise control of reaction parameters, reducing the risk of side reactions and improving the overall purity of the product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The tert-butyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield tert-Butyl 6-oxo-1H-indazole-1-carboxylate, while reduction can produce this compound derivatives with different substituents.

Scientific Research Applications

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.

    Industry: It is used in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate involves its interaction with specific molecular targets in biological systems. The hydroxyl group can form hydrogen bonds with enzymes or receptors, influencing their activity. The indazole ring can also interact with aromatic residues in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 6-amino-1H-indazole-1-carboxylate
  • tert-Butyl 6-bromo-1H-indazole-1-carboxylate
  • tert-Butyl 6-hydroxy-1H-indole-1-carboxylate

Uniqueness

tert-Butyl 6-hydroxy-1H-indazole-1-carboxylate is unique due to the presence of both the tert-butyl and hydroxyl groups, which enhance its stability and solubility. These properties make it a valuable intermediate in organic synthesis and a promising candidate for further research in medicinal chemistry.

Properties

IUPAC Name

tert-butyl 6-hydroxyindazole-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2O3/c1-12(2,3)17-11(16)14-10-6-9(15)5-4-8(10)7-13-14/h4-7,15H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NNWXIYUDXJLBTJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1C2=C(C=CC(=C2)O)C=N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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